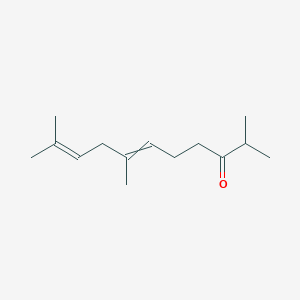
2,7,10-Trimethylundeca-6,9-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,10-Trimethylundeca-6,9-dien-3-one is an organic compound with the molecular formula C14H24O. It is a polyketide compound that has been identified as an aggregation-sex pheromone in certain beetle species . This compound is notable for its unique structural motif and its role in chemical ecology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,10-Trimethylundeca-6,9-dien-3-one involves multiple steps, typically starting from simpler organic molecules. One common synthetic route involves the use of polyketide synthesis, where the compound is built up through a series of condensation reactions involving acetyl and malonyl subunits . The reaction conditions often require the presence of specific catalysts and controlled temperatures to ensure the correct formation of the double bonds and the methyl groups at the specified positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and cost-effectiveness. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,7,10-Trimethylundeca-6,9-dien-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds to single bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products Formed
Oxidation: Can form ketones, aldehydes, or carboxylic acids.
Reduction: Can form alcohols or alkanes.
Substitution: Can form halogenated compounds or amines.
Applications De Recherche Scientifique
2,7,10-Trimethylundeca-6,9-dien-3-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of polyketide synthesis and reaction mechanisms.
Industry: Used in the synthesis of other complex organic molecules and as a chemical intermediate.
Mécanisme D'action
The mechanism by which 2,7,10-Trimethylundeca-6,9-dien-3-one exerts its effects involves its interaction with specific receptors in the target organisms. In the case of beetles, it binds to olfactory receptors, triggering a behavioral response that leads to aggregation and mating . The molecular targets include specific proteins in the olfactory system that recognize the unique structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6,10-Trimethylundeca-5,9-dienol
- 2,6,10-Trimethylundeca-5,9-dienal
- 5,9-Undecadien-2-one, 6,10-dimethyl-, (E)
Uniqueness
2,7,10-Trimethylundeca-6,9-dien-3-one is unique due to its specific structural motif and its role as an aggregation-sex pheromone in beetles. While similar compounds may share some structural features, such as the presence of double bonds and methyl groups, the exact positioning and combination of these features in this compound confer its unique biological activity.
Propriétés
Numéro CAS |
89966-01-8 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
2,7,10-trimethylundeca-6,9-dien-3-one |
InChI |
InChI=1S/C14H24O/c1-11(2)9-10-13(5)7-6-8-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3 |
Clé InChI |
RKIIPUXSNDVFJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CCC=C(C)CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)

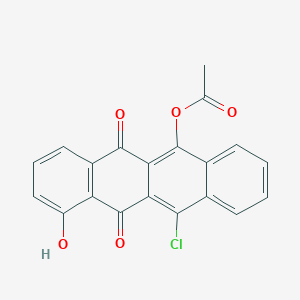
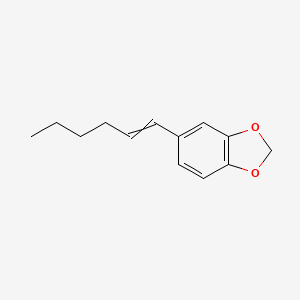
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)

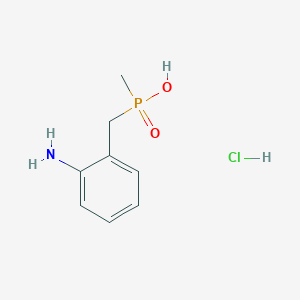
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B14374435.png)
![2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B14374440.png)

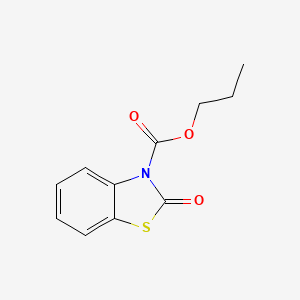
phosphanium bromide](/img/structure/B14374464.png)

